molecular formula C26H21N5O5 B2803315 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 894259-43-9

2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2803315
CAS No.: 894259-43-9
M. Wt: 483.484
InChI Key: JGYBKWYULHVGLT-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a chemical compound with the CAS Registry Number 894259-75-7 and a molecular formula of C26H20ClN5O5 . It features a complex molecular structure that integrates a quinazolin-1(2H)-yl)acetamide core linked to a 3-phenyl-1,2,4-oxadiazole moiety, presenting a multifaceted scaffold for pharmaceutical and biochemical research . This compound is classified as a screening compound and is offered for non-human research applications only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can procure this material in various quantities to suit their experimental needs. The provided structural features suggest potential for interaction with various biological targets, though its specific mechanism of action and primary research applications require further investigation and characterization by the research end-user.

Properties

IUPAC Name

2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O5/c1-35-21-14-8-6-12-19(21)27-22(32)15-30-20-13-7-5-11-18(20)25(33)31(26(30)34)16-23-28-24(29-36-23)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYBKWYULHVGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide, with the CAS number 894259-19-9, is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N5O4C_{19}H_{15}N_{5}O_{4}, with a molecular weight of 377.4 g/mol. The structure includes a quinazoline core fused with an oxadiazole ring and an acetamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole and quinazoline exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. In vitro studies demonstrated that certain derivatives possess cytotoxic activity comparable to established chemotherapeutic agents. For example, compounds derived from similar structural frameworks showed IC50 values in the range of 1.184 to 9.379 µM against HCT-116 colorectal cancer cells . This suggests that the target compound may also exhibit potent anticancer properties.

The biological activity of the compound can be linked to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. The presence of functional groups such as dioxo and oxadiazole enhances its interaction with target proteins involved in signal transduction pathways critical for tumor growth and metastasis .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated a series of oxadiazole derivatives for their antimicrobial properties. Among them, a derivative closely related to the target compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin . The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Case Study 2: Anticancer Potential
In another study focusing on quinazoline derivatives, researchers found that modifications leading to increased lipophilicity significantly improved cytotoxicity against various cancer cell lines. The target compound’s structure suggests it may similarly benefit from such modifications, potentially leading to enhanced therapeutic effects against tumors .

Data Tables

Biological Activity IC50 (µM) Tested Cell Lines Reference
Cytotoxicity1.184 - 9.379HCT-116 (Colorectal Cancer)
Antimicrobial ActivityN/AMRSA, E. coli

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have shown efficacy against breast and lung cancer cells through mechanisms involving the inhibition of specific kinases associated with tumor growth .
  • Antimicrobial Properties
    • The compound's potential as an antimicrobial agent has been explored. Studies have demonstrated that related quinazoline derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans . The mechanism often involves disrupting microbial cell wall synthesis or function.
  • Cardiovascular Therapeutics
    • The Na+/H+ exchanger isoform 1 (NHE-1) is a validated target for cardiovascular disease treatments. Compounds similar to 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide have been identified as NHE-1 inhibitors. These inhibitors can provide cytoprotective effects and reduce ischemic damage in cardiac tissues .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of quinazoline derivatives has also been documented. They may inhibit pathways involved in inflammatory responses, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug candidates. The presence of specific functional groups in the quinazoline structure influences its potency and selectivity towards biological targets. For example:

  • Substituents on the phenyl rings can enhance binding affinity to enzymes or receptors.
  • Modifications to the oxadiazole moiety may improve solubility and bioavailability.

Case Studies

Several studies have reported on the synthesis and evaluation of compounds related to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated moderate activity against various bacterial strains; MIC values ranged significantly among tested compounds.
Anticancer PotentialIdentified several quinazoline derivatives with promising anticancer activity against multiple cell lines; highlighted the importance of structural modifications for enhanced efficacy.
Cardiovascular ApplicationsReported novel NHE-1 inhibitors derived from quinazoline scaffolds with nanomolar activity; suggested further exploration into their therapeutic potential in cardiovascular diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

  • Compound 60 (from ): This derivative contains a 5-methyl-1,2,4-oxadiazole linked to a pyridinyl group instead of the phenyl group in the target compound. Compound 60 was synthesized with a 45.5% yield using a bromopyridinyl oxadiazole intermediate, suggesting that steric hindrance from the phenyl group in the target compound may lower synthetic efficiency .
  • Benzoxazine-based Oxadiazoles (from ): These analogues replace the dihydroquinazolinone core with a 1,4-benzoxazine ring. The benzoxazine core lacks the 2,4-dioxo functionality of quinazolinone, which may reduce hydrogen-bonding capacity and alter interactions with biological targets. Despite this, both classes exhibit moderate to good yields (50–75%) under similar reaction conditions (DMF, room temperature) .

Acetamide Derivatives with Varied Substitutions

  • Anti-exudative Acetamides (from ): Derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated dose-dependent anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg). The furan-2-yl substituent in these compounds contrasts with the 2-methoxyphenyl group in the target compound, which may enhance π-π stacking interactions but reduce metabolic stability due to the electron-donating methoxy group .
  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide (from ): This compound substitutes the oxadiazole moiety with a thiazolidinone ring. However, its synthesis requires carbodiimide coupling agents (e.g., EDC·HCl), which are more complex than the cesium carbonate-mediated alkylation used for the target compound .

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Yield Noted Bioactivity
Target Compound Dihydroquinazolinone 3-Phenyl-1,2,4-oxadiazole methyl, N-(2-methoxyphenyl) Not specified Not reported
Compound 60 Benzo-oxazolo-oxazine 5-Methyl-1,2,4-oxadiazole, pyridinyl 45.5% SAR studies (undisclosed)
Benzoxazine-Oxadiazole 1,4-Benzoxazine Substituted phenyl-1,2,4-oxadiazole 50–75% Structural characterization
Anti-exudative Acetamide 1,2,4-Triazole Furan-2-yl, sulfanyl Not specified Anti-exudative (10 mg/kg)
Thiazolidinone Benzamide Thiazolidinone (E)-2,4-dioxothiazolidin-5-ylidene Not specified Not reported

Key Observations and Implications

  • Synthetic Efficiency : The target compound’s synthesis aligns with methods for benzoxazine-oxadiazole derivatives but may face challenges in yield optimization due to steric effects from the phenyl group.
  • Bioactivity Potential: While direct data are lacking, structural parallels to anti-exudative acetamides and oxadiazole-containing SAR models suggest possible anti-inflammatory or kinase-inhibitory properties.
  • Structural Trade-offs : The 2-methoxyphenyl group may enhance target affinity but reduce metabolic stability compared to smaller substituents (e.g., methyl or furan).

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Formation of the quinazoline-dione core via cyclization of anthranilic acid derivatives under basic conditions (e.g., NaOH/K₂CO₃) .
  • Oxadiazole incorporation : Introduction of the 3-phenyl-1,2,4-oxadiazole moiety via nucleophilic substitution or cycloaddition reactions, often using hydrazine intermediates .
  • Acetamide coupling : Reaction of activated carboxylic acid derivatives (e.g., chloroacetyl chloride) with 2-methoxyaniline under reflux in solvents like DMF or dioxane . Optimization involves monitoring with TLC/HPLC and adjusting parameters (temperature, pH, catalyst) to improve yield (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Key methods include:

  • NMR spectroscopy : Confirms structural integrity (e.g., quinazoline-dione protons at δ 6.8–7.5 ppm; oxadiazole methylene at δ 4.2–4.5 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ ~520–550 m/z) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns) .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Antibacterial activity : Moderate inhibition against Gram-positive strains (e.g., S. aureus, MIC ~25 µg/mL) via interference with cell wall synthesis .
  • Anti-inflammatory potential : COX-2 inhibition (IC₅₀ ~10 µM) in vitro, comparable to diclofenac .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Oxadiazole substituents : 3-Phenyl groups enhance lipophilicity and target binding, while electron-withdrawing groups (e.g., Cl, NO₂) improve enzyme inhibition .
  • Methoxy position : 2-Methoxy on the acetamide aryl ring boosts anti-inflammatory activity vs. 3- or 4-methoxy analogs due to steric and electronic effects .
  • Quinazoline-dione core : Saturation at the 3,4-position increases metabolic stability compared to fully aromatic analogs .

Q. What mechanistic insights exist for its COX-2 inhibition, and how do data contradictions arise?

  • Proposed mechanism : Competitive inhibition of COX-2’s arachidonic acid binding pocket, validated by molecular docking (ΔG ~-9.5 kcal/mol) .
  • Data contradictions : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay variations (e.g., recombinant vs. cell-based COX-2) or impurity levels in synthesized batches .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) increases oxadiazole cyclization efficiency by 20% .
  • Solvent optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., hydrolysis) during acetamide coupling .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for quinazoline-dione formation, improving yield to 85% .

Q. What in vivo toxicity profiles have been observed, and how do they inform dosage limits?

  • Acute toxicity (rodents) : LD₅₀ >1000 mg/kg; hepatotoxicity observed at 200 mg/kg (elevated ALT/AST) .
  • Subchronic studies : 28-day dosing at 50 mg/kg caused mild renal inflammation, suggesting a therapeutic window of 10–25 mg/kg .

Methodological Considerations

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Standardize assays : Use identical enzyme sources (e.g., human recombinant COX-2) and controls (e.g., celecoxib) .
  • Batch characterization : Ensure purity >95% via HPLC and confirm structures with 2D-NMR (e.g., HSQC, HMBC) .

Q. What strategies are recommended for optimizing bioavailability in preclinical studies?

  • Prodrug design : Esterification of the acetamide group improves solubility (e.g., phosphate prodrugs, logP reduction from 3.5 to 1.8) .
  • Nanoparticle encapsulation : PLGA-based formulations enhance oral absorption (Cmax increase by 3-fold in rats) .

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